2-Chloropropene

概要

説明

作用機序

Target of Action

2-Chloropropene, also known as 2-chloropropylene, is an organochlorine compound . It is a lightly studied compound with no commercial applications . In the research laboratory, it is used as a source of the 2-propenyl group

Mode of Action

It is known that halogenated aliphatic compounds, such as this compound, are moderately or very reactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .

Biochemical Pathways

It is known that the characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination .

Pharmacokinetics

It is known that this compound is a colorless gas that condenses just below room temperature .

Result of Action

It has been used in measurement of photoionization cross sections of allyl and 2-propenyl radicals to form c 3 h 5+ by tunable vacuum ultraviolet synchrotron radiation coupled with photofragment translational spectroscopy .

Action Environment

It is known that this compound is a colorless gas that condenses just below room temperature , suggesting that temperature could influence its state and potentially its reactivity.

生化学分析

Biochemical Properties

2-Chloropropene plays a role in various biochemical reactions, particularly those involving halogenated aliphatic compounds. It is known to interact with enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances . The interaction between this compound and cytochrome P450 leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can undergo dehydrohalogenation reactions, which involve the removal of a halogen atom and a hydrogen atom from the molecule . These reactions are facilitated by enzymes such as dehalogenases, which play a crucial role in the detoxification of halogenated compounds.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, leading to the production of proteins involved in cell survival and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to alterations in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can then react with nucleophilic sites on proteins, DNA, and other biomolecules, resulting in the formation of covalent adducts. This can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular function. Additionally, this compound can undergo dehydrohalogenation reactions, which can further contribute to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are likely due to the formation of reactive intermediates and covalent adducts with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes, such as the activation of stress response pathways and alterations in metabolic enzyme activity . At high doses, this compound can cause toxic effects, including liver damage, neurotoxicity, and respiratory distress . These toxic effects are likely due to the accumulation of reactive intermediates and the formation of covalent adducts with critical biomolecules.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation and dehydrohalogenation reactions. The primary enzyme involved in the metabolism of this compound is cytochrome P450, which catalyzes its oxidation to form reactive intermediates . These intermediates can then undergo further reactions, such as dehydrohalogenation, to produce less toxic metabolites . Additionally, this compound can interact with other enzymes, such as dehalogenases, which facilitate its detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins . These interactions can influence the localization and accumulation of this compound within specific cellular compartments. Additionally, this compound can be transported through the bloodstream and distributed to various tissues, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism . The presence of targeting signals and post-translational modifications can also direct this compound to specific organelles, affecting its activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: One early synthesis method for 2-chloropropene involves the dehydrohalogenation of 1,2-dichloropropane using potassium hydroxide . The reaction can be represented as follows:

CH3CHClCH2Cl+KOH→CH2=C(Cl)CH3+KCl+H2O

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of propylene in the presence of a catalyst such as ferric chloride. This reaction yields a mixture of 1-chloro-2-propene and 2-chloro-1-propene, which are then separated by fractional distillation .

化学反応の分析

Types of Reactions: 2-Chloropropene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or other oxygenated compounds.

Reduction: Catalytic hydrogenation of this compound can produce 2-chloropropane and propylene.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon is often used as a catalyst for hydrogenation reactions.

Substitution: Sodium hydroxide or other strong bases can be used for dehydrohalogenation reactions.

Major Products:

Oxidation: Epoxides and other oxygenated derivatives.

Reduction: 2-Chloropropane and propylene.

Substitution: Various substituted alkenes depending on the nucleophile used.

科学的研究の応用

2-Chloropropene is primarily used in scientific research for the following applications:

Chemistry: It serves as a precursor for the synthesis of various chemicals such as epichlorohydrin, allyl alcohol, and allyl

生物活性

2-Chloropropene (C3H5Cl), a colorless volatile liquid, is primarily used as an intermediate in chemical reactions and has garnered attention due to its potential biological effects. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential health impacts.

- Molecular Formula : C3H5Cl

- CAS Number : 557-98-2

- Physical State : Clear, colorless liquid

- Solubility : Insoluble in water; vapors are heavier than air

Acute Toxicity

Exposure to this compound can lead to several acute health effects:

- Respiratory Irritation : Inhalation can irritate the nose, throat, and lungs, causing symptoms such as coughing and wheezing .

- Neurological Effects : High-level exposure may result in headaches, nausea, vomiting, lightheadedness, and even loss of consciousness .

- Dermal and Ocular Irritation : Contact with skin or eyes can cause irritation .

Chronic Toxicity

Long-term exposure to this compound has been associated with:

- Organ Damage : Potential damage to the liver and kidneys has been observed in animal studies . Histopathological examinations revealed necrosis and vacuolation in the liver of rats exposed to high concentrations (1000 ppm) for extended periods .

- Respiratory Issues : Repeated exposure may lead to chronic bronchitis characterized by cough and phlegm production .

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic properties under specific conditions:

- Genotoxicity Testing : It was found to be mutagenic in Salmonella typhimurium strain TA100 when tested with an S9 liver activation system. However, it did not show genotoxic effects in the E. coli SOS chromotest without metabolic activation .

Case Studies

- Animal Studies : A study involving rats, guinea pigs, rabbits, and monkeys exposed to 1000 ppm of this compound for 181 days revealed significant liver lesions across species. No adverse effects were noted at lower exposure levels (250 ppm) or on behavioral parameters .

- Human Health Risk Assessments : The New Jersey Department of Health has classified this compound as a hazardous substance due to its potential health impacts. Although specific cancer studies are lacking, its classification as a possible reproductive hazard underscores the need for further investigation into its long-term effects on human health .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Exposure | Respiratory irritation, headaches, nausea, dermal irritation |

| Chronic Exposure | Liver and kidney damage; chronic respiratory issues |

| Mutagenicity | Mutagenic in Salmonella with metabolic activation; non-mutagenic in E. coli |

| Animal Studies | Significant liver lesions at high exposure; no effects at lower doses |

特性

IUPAC Name |

2-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLQPWWBHXMFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

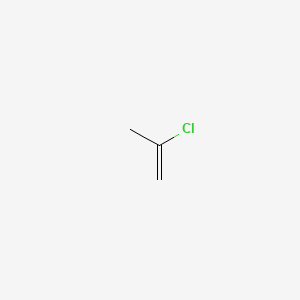

CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040262 | |

| Record name | 2-Chloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloropropene appears as a clear colorless volatile liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless gas or liquid; [Hawley] Colorless liquid; bp = 22-23 deg C; [MSDSonline] | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

22.6 °C @ 760 MM HG | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 4 °F (NFPA, 2010), Flash point < 21 °C, LESS THAN -6 °F (LESS THAN -21 °C) (CLOSED CUP) | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9017 @ 20 °C/4 °C | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.63 (AIR= 1) | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

819.0 [mmHg], 819 mm Hg at 25 °C /from experimentally-derived coefficients/ | |

| Record name | 2-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS OR LIQUID | |

CAS No. |

557-98-2 | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TXN55E4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-137.4 °C | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。